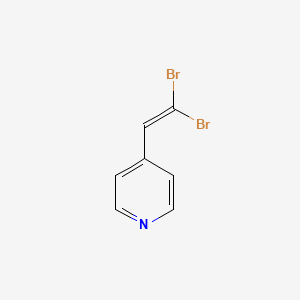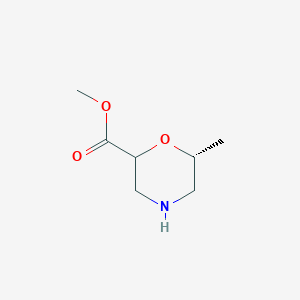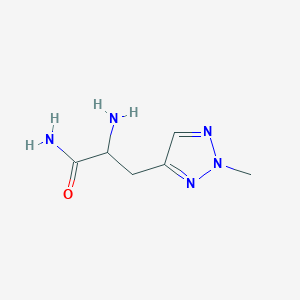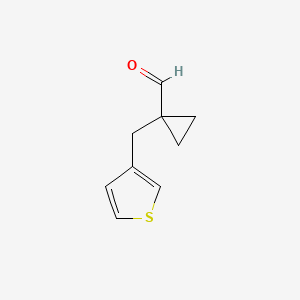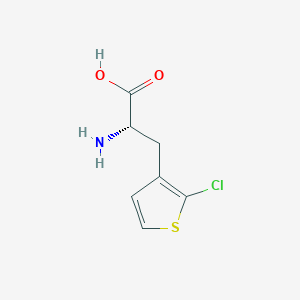
(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 2-position, and an amino group at the 2-position of the propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including (2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid, often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The Gewald reaction and Paal-Knorr synthesis are commonly employed due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding thiophene derivative without the chlorine substituent.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The thiophene ring can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(2-thiophen-3-YL)propanoic acid: Similar structure but without the chlorine substituent.
2-Amino-3-(2-bromothiophen-3-YL)propanoic acid: Similar structure with a bromine substituent instead of chlorine.
2-Amino-3-(2-methylthiophen-3-YL)propanoic acid: Similar structure with a methyl substituent instead of chlorine.
Uniqueness
(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine substituent can enhance the compound’s ability to participate in specific chemical reactions and interactions, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H8ClNO2S |
|---|---|
Peso molecular |
205.66 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-chlorothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-6-4(1-2-12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
Clave InChI |
PPKLROFQLFUYPS-YFKPBYRVSA-N |
SMILES isomérico |
C1=CSC(=C1C[C@@H](C(=O)O)N)Cl |
SMILES canónico |
C1=CSC(=C1CC(C(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Butan-2-yl)[1-(4-methylphenyl)propyl]amine](/img/structure/B13304325.png)
![4-{Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B13304331.png)
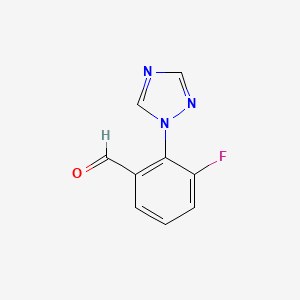
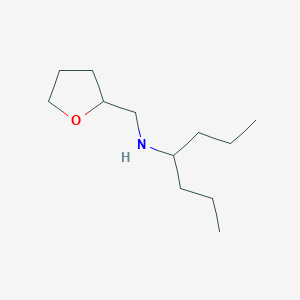


![3-[(5-Aminopentyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13304363.png)

![3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid](/img/structure/B13304376.png)
